REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[CH2:13]([O:20][C:21](Cl)=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C([O-])(O)=O.[Na+]>C(Cl)(Cl)Cl.O>[CH2:13]([O:20][C:21]([NH:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1)=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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NCCC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 2 hrs
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to maintain alkaline conditions
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Type
|
EXTRACTION
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Details
|
The reaction was extracted with CHCl3
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
giving a dark yellow oil
|
Type
|
CUSTOM
|
Details
|
The oil was crystallized from ethanol/water
|
Type
|
CUSTOM
|
Details
|
to give an off-white crystalline product
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCCC1=CNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |